molecular formula C19H25NO2 B271648 N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine

N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine

Cat. No. B271648
M. Wt: 299.4 g/mol
InChI Key: KKNCXTMNQLWSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine, commonly known as IBN-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBN-1 is a tertiary amine with a molecular weight of 343.52 g/mol and a chemical formula of C21H29NO2.

Mechanism of Action

The mechanism of action of IBN-1 is not fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter receptors in the central nervous system. It has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity and reducing seizure activity. IBN-1 has also been reported to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
IBN-1 has been reported to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities in various animal models. It has been shown to reduce seizure activity and increase the threshold for seizure induction in mice and rats. IBN-1 has also been reported to exhibit potent analgesic effects in various pain models, including thermal and chemical-induced pain. Additionally, IBN-1 has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

IBN-1 has several advantages for lab experiments, including its high purity and yield, as well as its potent and selective pharmacological activities. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of IBN-1. One potential direction is the optimization of its pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Another direction is the exploration of its potential applications in other fields, such as cancer research and immunology. Additionally, the development of new synthetic methods for IBN-1 and its analogs could lead to the discovery of novel compounds with improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, IBN-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticonvulsant, analgesic, and anti-inflammatory activities make it a promising candidate for the development of new drugs for the treatment of neurological disorders and pain management. Further research and development are needed to optimize its pharmacological properties and explore its potential applications in other fields.

Synthesis Methods

IBN-1 can be synthesized through a multi-step process involving the reaction of 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde with isopropylamine in the presence of a catalyst. The resulting product is then purified through column chromatography, yielding IBN-1 in high purity and yield.

Scientific Research Applications

IBN-1 has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of neurological disorders and pain management.

properties

Product Name

N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]propan-2-amine

InChI

InChI=1S/C19H25NO2/c1-14(2)20-12-17-6-5-7-18(21-4)19(17)22-13-16-10-8-15(3)9-11-16/h5-11,14,20H,12-13H2,1-4H3

InChI Key

KKNCXTMNQLWSDP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC(C)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC(C)C

Origin of Product

United States

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